tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate
Description
tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate is a chiral carbamate derivative featuring a cyclohexene ring substituted with a chlorine atom at the 4-position and a tert-butoxycarbonyl (Boc) group at the 1-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical applications where stereochemical control is essential. Its (1S,4S) configuration and chloro-substituted cyclohexene moiety influence its reactivity and physical properties, making it a valuable building block for constructing complex molecules, such as kinase inhibitors or heterocyclic frameworks .
Properties
Molecular Formula |
C11H18ClNO2 |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
tert-butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate |
InChI |
InChI=1S/C11H18ClNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,6,8-9H,5,7H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 |
InChI Key |
ZOHHDHUUERHOST-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C=C1)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products:
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Reduced forms such as amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are tested for activities such as anti-inflammatory, antiviral, and anticancer effects .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new chemical processes and technologies .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The chlorocyclohexene ring can also interact with hydrophobic pockets in proteins, affecting their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate with three analogs, focusing on structural, electronic, and synthetic differences.
Hydroxyl-Substituted Analog: tert-Butyl ((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamate
- Structure : Replaces the 4-chloro group with a hydroxyl (-OH) and has (1R,4S) stereochemistry .
- Key Differences :
- Electronic Effects : The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents but reducing stability under acidic conditions compared to the chloro analog.
- Reactivity : The -OH group can undergo oxidation or serve as a nucleophile, whereas the chloro group enables electrophilic substitution or cross-coupling reactions.
- Stereochemical Impact : The (1R,4S) configuration may alter diastereoselectivity in downstream reactions compared to the (1S,4S) isomer.
Methyl-Hydroxycyclohexyl Analog: tert-Butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate
- Structure : Features a methyl group at the 1-position and a hydroxyl group at the 4-position on a saturated cyclohexane ring .
- Ring Saturation: The absence of a double bond (cyclohexane vs. cyclohexene) reduces conjugation and rigidity, altering conformational preferences. Applications: Likely used in saturated heterocycle synthesis, contrasting with the chloro-cyclohexene analog’s role in unsaturated systems.
Pyrimidine-Fused Derivative: tert-Butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate
- Structure : Integrates a pyrrolo[2,3-d]pyrimidine core with a formyl group and methoxycyclohexyl-Boc side chain .
- Key Differences :
- Complexity : The fused heteroaromatic system expands applications in medicinal chemistry (e.g., kinase inhibitors) but requires multistep synthesis.
- Reactivity : The formyl group enables condensation reactions, while the chloro-pyrimidine moiety participates in cross-couplings (e.g., Suzuki reactions).
- Synthetic Routes : Prepared via palladium/copper-mediated alkynylation and cyclization, contrasting with the simpler cyclohexene analog’s straightforward Boc protection steps.
Data Table: Structural and Functional Comparison
Biological Activity
tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate (CAS No. 2091457-43-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₈ClNO₂
- Molecular Weight : 231.72 g/mol
- CAS Number : 2091457-43-9
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a chlorinated cyclohexene derivative. The reaction conditions often include solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Antimicrobial Activity
Recent studies have indicated that derivatives of cyclohexene compounds exhibit significant antimicrobial properties. For instance, related compounds have shown strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative strains like Escherichia coli .
| Compound | Activity | Target Organism |
|---|---|---|
| Bromolactone 5 | Antibacterial | Staphylococcus aureus |
| Ethyl (4-tert-butylcyclohexylidene)acetate | Antibacterial | Bacillus subtilis |
| This compound | Antifungal | Various fungi |
Antifungal Properties
In addition to antibacterial activity, some studies suggest that this compound may possess antifungal properties. The exact mechanism remains under investigation, but it is hypothesized that the compound disrupts fungal cell membranes or inhibits key enzymes involved in cell wall synthesis.
The biological activity of this compound is thought to be mediated through its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth.
- Membrane Disruption : It could affect the integrity of microbial membranes, leading to cell lysis.
- Signal Transduction Interference : The compound might interfere with signaling pathways essential for microbial survival.
Case Studies
A notable study evaluated the antimicrobial efficacy of various cyclohexene derivatives, including this compound. The results demonstrated a dose-dependent response in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
